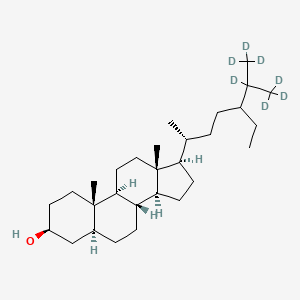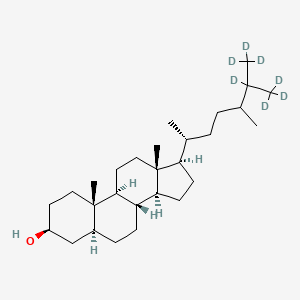
7-O-Acetylneocaesalpin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Acetylneocaesalpin N is an organic compound with the chemical formula C25H34O10. It is a natural product isolated from the roots of the plant Caesalpinia minax. This compound is a yellow crystalline solid that is insoluble in water but has good solubility in organic solvents. It has shown potential pharmacological activities, including antibacterial, antioxidant, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-O-Acetylneocaesalpin N can be synthesized through the extraction from the roots of Caesalpinia minax. The process involves several steps:
Extraction: The roots of the plant are crushed and soaked in an appropriate organic solvent such as ethanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using techniques such as recrystallization and chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade ethanol or other solvents.
Continuous filtration and concentration: Employing industrial filtration and rotary evaporators.
Advanced purification: Utilizing large-scale chromatography systems to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
7-O-Acetylneocaesalpin N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7-O-Acetylneocaesalpin N has diverse applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is investigated for its biological activities, including antibacterial, antioxidant, and anti-inflammatory effects.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Industry: It is used in the formulation of various pharmaceutical and cosmetic products
Mécanisme D'action
The mechanism of action of 7-O-Acetylneocaesalpin N involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neocaesalpin N: A closely related compound with similar biological activities but different structural features.
Caesalpin N: Another related compound with distinct pharmacological properties.
7-O-Methylneocaesalpin N: A derivative with a methyl group instead of an acetyl group at the 7-O position.
Uniqueness
7-O-Acetylneocaesalpin N is unique due to its specific acetyl group at the 7-O position, which contributes to its distinct pharmacological activities and solubility properties. This structural feature differentiates it from other similar compounds and enhances its potential therapeutic applications.
Propriétés
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3/t15-,16-,17-,19-,20+,23-,24+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEZCEFFMHSION-PMYJFBFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



